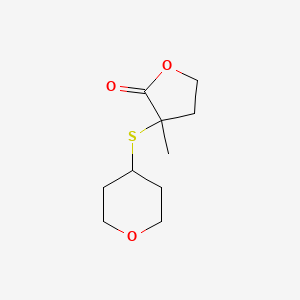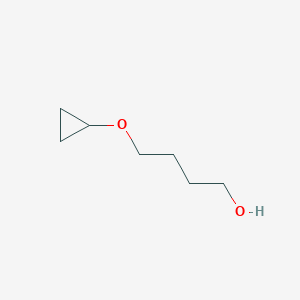
4-Cyclopropoxybutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxybutan-1-ol is an organic compound characterized by a butanol backbone with a cyclopropyloxy group attached to the fourth carbon atom. This compound is a primary alcohol and is known for its unique structural properties, which make it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxybutan-1-ol typically involves the following steps:
Formation of Cyclopropyloxy Group: The cyclopropyloxy group can be synthesized through the reaction of cyclopropyl bromide with sodium alkoxide.
Attachment to Butanol Backbone: The cyclopropyloxy group is then attached to the butanol backbone through a nucleophilic substitution reaction. This involves reacting 4-bromobutan-1-ol with the cyclopropyloxy group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxybutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Cyclopropyloxy)butanal or 4-(Cyclopropyloxy)butanoic acid.
Reduction: 4-(Cyclopropyloxy)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclopropoxybutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxybutan-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form reactive intermediates that can interact with biological molecules. The cyclopropyloxy group may also contribute to its reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-1-ol: A primary alcohol with a similar butanol backbone but without the cyclopropyloxy group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol backbone.
4-(Methoxy)butan-1-ol: Similar structure with a methoxy group instead of a cyclopropyloxy group.
Uniqueness
4-Cyclopropoxybutan-1-ol is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4-cyclopropyloxybutan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-1-2-6-9-7-3-4-7/h7-8H,1-6H2 |
Clé InChI |
NYJXQSFQDRKYBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate](/img/structure/B8360735.png)
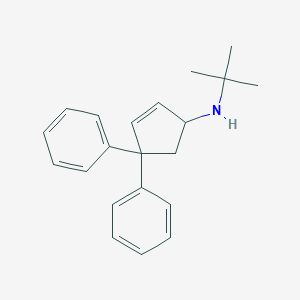
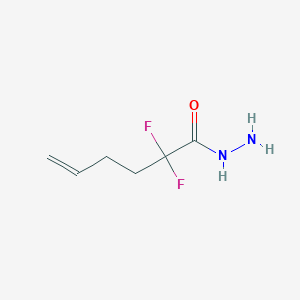
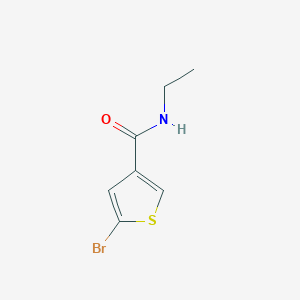
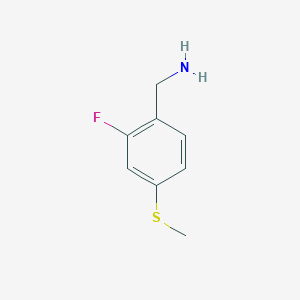
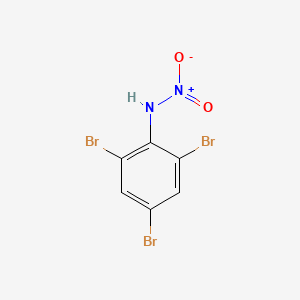
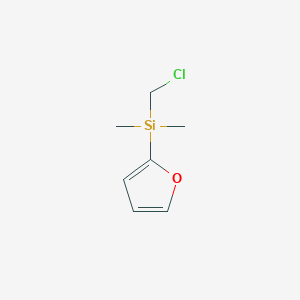
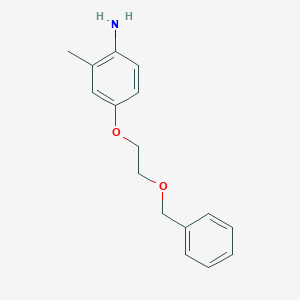
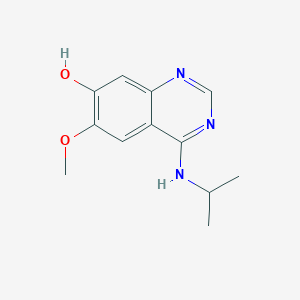
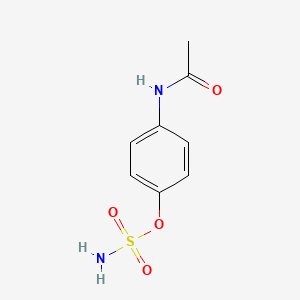
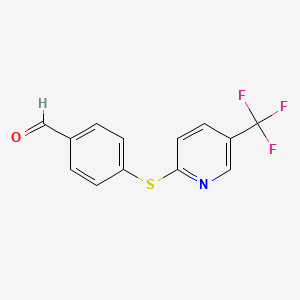
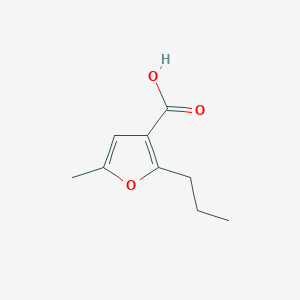
![N-[4-(4-ethyl-piperazin-1-yl)-phenyl]-pyrimidine-4,6-diamine](/img/structure/B8360844.png)
